2',3',5'-Trideoxyadenosine

Catalog No.
S588375
CAS No.
6612-70-0
M.F
C10H13N5O
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-Trideoxyadenosine

Quality control labs requiring Didanosine EP Impurity H for HPLC calibration must use 2',3',5'-Trideoxyadenosine. As a non-phosphorylatable nucleoside, it eliminates false-positive kinase assay signals. Key benefits:

  • Exact structure match ensures accurate retention time and

CAS Number

6612-70-0

Product Name

2',3',5'-Trideoxyadenosine

IUPAC Name

9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

PSPPXRNUZVTTON-RNFRBKRXSA-N

SMILES

CC1CCC(O1)N2C=NC3=C(N=CN=C32)N

Synonyms

2',3',5'-trideoxyadenosine

Canonical SMILES

CC1CCC(O1)N2C=NC3=C(N=CN=C32)N

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N

Purity

≥95%

Package Size

10 mg, 25 mg, 50 mg

2',3',5'-Trideoxyadenosine (CAS: 6612-70-0) is a highly deoxygenated nucleoside analog characterized by the complete absence of hydroxyl groups at the 2', 3', and 5' positions of its ribose ring. In industrial and pharmaceutical procurement, it is primarily sourced as Didanosine EP Impurity H, a critical reference standard required for the quality control of the antiretroviral active pharmaceutical ingredient (API) didanosine. Because it lacks the 5'-hydroxyl group necessary for kinase-mediated phosphorylation, it also serves as a definitive negative control in nucleotide biochemical assays and a specialized precursor for synthesizing 5'-modified purine derivatives [1].

Research Fit

Impurity standard for didanosine analytical quality control
HIV-1 reverse transcriptase inhibition research tool
Cordycepin scaffold for antiviral conjugate synthesis
5'-OH deletion prevents chain-termination mechanism

Substituting 2',3',5'-trideoxyadenosine with closely related analogs like 2',3'-dideoxyadenosine (ddA) or standard adenosine completely invalidates its primary industrial applications. In pharmaceutical quality control, regulatory frameworks mandate the exact structural match of Impurity H to accurately calibrate HPLC retention times and quantify process-related byproducts in didanosine batches [1]. In biochemical screening, using a nucleoside that retains the 5'-OH group (like ddA) allows for intracellular or enzymatic phosphorylation to a 5'-triphosphate, which subsequently acts as a DNA chain terminator. The complete absence of the 5'-OH in 2',3',5'-trideoxyadenosine ensures zero background phosphorylation, making it an irreplaceable true-negative control for polymerase and kinase binding assays [2].

Substitution Risk

Phosphorylation Incompatibility

Lacks 5'-OH required for activation; ddA/ddI data may not transfer.

Regulatory Identity Gap

Exclusive EP Impurity H designation; no other analog fulfills this role.

Mechanism Divergence

Does not act as chain terminator; RT inhibition occurs via template binding.

Chromatographic Resolution for Pharmacopeial Profiling

For pharmaceutical QA/QC, the precise quantification of process impurities is strictly regulated. Under standard European Pharmacopoeia (EP) HPLC/UV conditions, 2',3',5'-trideoxyadenosine (Impurity H) demonstrates a highly predictable and resolved elution profile compared to the active API. It elutes at a relative retention time (RRT) of approximately 2.0 against the didanosine baseline, which typically elutes at 13–15 minutes. This distinct chromatographic separation is essential for verifying that didanosine bulk batches meet the strict <0.1% limit for this specific process-related impurity [1].

Evidence DimensionRelative Retention Time (RRT) in HPLC/UV
Target Compound DataRRT ~2.0 (elutes at ~26-30 minutes)
Comparator Or BaselineDidanosine API (RRT 1.0, elutes at 13-15 minutes)
Quantified Difference100% increase in retention time (RRT +1.0) allowing baseline resolution
ConditionsStandard EP HPLC/UV chromatographic purity assay for didanosine

Procuring this exact standard is a regulatory requirement for calibrating HPLC systems to certify didanosine API batches for commercial release.

Regulatory Identity
Direct comparison
Designated as Didanosine EP Impurity H; Unique, exclusive regulatory identifier
Supports pharmacopoeial impurity profiling methods
Impurity levels reported at 0.05–0.8% in API

Process Impurity Formation and Detection

During the bulk laboratory and commercial synthesis of didanosine, 2',3',5'-trideoxyadenosine consistently forms as a process-related byproduct. Analytical profiling of crude didanosine batches detects this specific impurity at concentration ranges of 0.05% to 0.8% prior to final purification. Procuring the pure 6612-70-0 standard allows process chemists to accurately spike and trace this byproduct during crystallization optimization, ensuring the final API is driven below the 0.1% regulatory threshold [1].

Evidence DimensionCrude Synthesis Formation Level
Target Compound Data0.05% to 0.8% formation in unpurified batches
Comparator Or BaselineRegulatory limit (<0.1%)
Quantified DifferenceUp to 8-fold excess over regulatory limits in crude mixtures
ConditionsLaboratory and commercial preparation of didanosine bulk drug

Enables process chemists to accurately quantify and optimize purification steps to remove this specific persistent byproduct.

HIV-1 RT Inhibition
Cross-study comparable
10 µM compound → 90% inhibition of HIV-1 RT; Cellular DNA polymerases α,β,γ → almost insensitive
Supports template-dependent RT initiation assay context
Viral RNA/tRNALys.3 template/primer system

Phosphorylation Incapacity as Negative Control

In biochemical assays evaluating nucleoside analog activation, the presence of a 5'-hydroxyl group is mandatory for initial phosphorylation by cellular kinases. While 2',3'-dideoxyadenosine (ddA) undergoes rapid conversion to its active 5'-triphosphate form to function as a chain terminator, 2',3',5'-trideoxyadenosine yields 0% triphosphate conversion due to the complete absence of the 5'-OH group. This absolute inability to be phosphorylated makes it a structurally matched, biologically inert baseline for distinguishing between receptor-binding effects and polymerase-inhibition effects in in vitro models [1].

Evidence DimensionKinase-mediated 5'-triphosphate conversion
Target Compound Data0% conversion (structurally impossible)
Comparator Or Baseline2',3'-dideoxyadenosine (ddA) (High conversion to ddA-TP)
Quantified DifferenceComplete ablation of phosphorylation potential
ConditionsIn vitro cellular kinase and polymerase incorporation assays

Provides an essential true-negative control for researchers validating the mechanism of action of novel nucleoside-based polymerase inhibitors.

Cytotoxicity Profile
Direct comparison
Target IC₅₀ 130 µM; 3-deazaadenosine IC₅₀ 56 µM; adenosine dialdehyde IC₅₀ 1.5 µM (C-1300 neuroblastoma)
Indicates lower intrinsic cytotoxicity in this cell model
Cell growth inhibition assay
Phosphorylation Block
Class-level inference
5'-OH absence precludes kinase-mediated phosphorylation to triphosphate
Distinct from chain-terminating NRTI mechanism
Consistent with nucleoside kinase substrate requirements
Trimer Conjugate Potency
Direct comparison
Conjugate trimers 333- to 1000-fold more potent than trimer core; 1 µM Co3/pCo3 → ~100% virus inhibition
Reports conjugate-driven enhancement in antiviral assay
HIV-1 syncytia formation and virus production models

Pharmacopeial Quality Control

As Didanosine Impurity H, this compound is strictly required as a reference standard for HPLC/UV calibration to ensure commercial didanosine API batches comply with the EP <0.1% impurity limit[1].

Process Chemistry Optimization

Used by API manufacturers to spike crude mixtures, allowing process engineers to track the removal of the 0.05%–0.8% baseline formation of 2',3',5'-trideoxyadenosine during crystallization and purification scale-up [2].

Biochemical Negative Controls

Procured by molecular biology labs as a structurally matched, non-phosphorylatable analog to differentiate between simple purine receptor binding and active DNA chain termination in polymerase and kinase assays [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Didanosine Impurity Profiling
Pharmacopoeial Identity (EP Impurity H)
HPLC Method Suitability for Impurity Quantification
HIV-1 RT Initiation Studies
5'-OH Deletion Blocks Chain Termination
Template-Dependent RT Inhibition Assay Context
Antiviral Conjugate Design
Cordycepin Core as Building Block
Structure-Activity Relationship in Anti-HIV Models
Cell Viability Baseline Control
Lower Cytotoxicity vs Adenosine Analogs
Comparative Cytotoxicity Endpoint in Neuroblastoma Models

XLogP3

0.8

UNII

43XPX901BB

Other CAS

6612-70-0

Wikipedia

2',3',5'-trideoxyadenosine

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